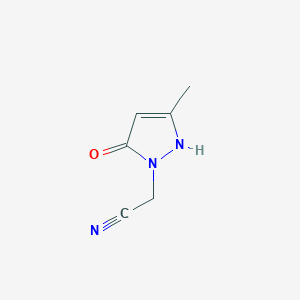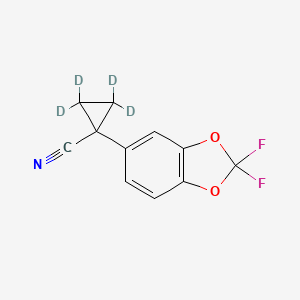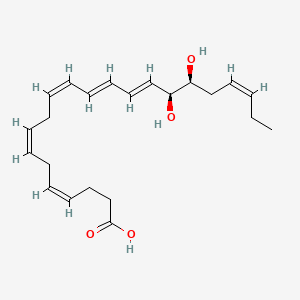
16(S),17(S)-diHDHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16(S),17(S)-dihydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid This compound plays a crucial role in resolving inflammation and promoting tissue repair
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16(S),17(S)-dihydroxy-docosahexaenoic acid typically involves the enzymatic conversion of docosahexaenoic acid. This process is mediated by lipoxygenases, which introduce oxygen into specific positions of the docosahexaenoic acid molecule, followed by hydrolysis to yield the dihydroxy product. The reaction conditions often include the use of specific enzymes, controlled temperature, and pH to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of 16(S),17(S)-dihydroxy-docosahexaenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of docosahexaenoic acid. These methods aim to optimize yield and purity while maintaining cost-effectiveness and scalability.
化学反应分析
Types of Reactions
16(S),17(S)-dihydroxy-docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of other bioactive derivatives.
Reduction: Although less common, reduction reactions can alter the functional groups present in the molecule.
Substitution: Specific conditions can lead to the substitution of hydroxyl groups with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and molecular oxygen are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Enzymes such as lipoxygenases and cyclooxygenases play a crucial role in the biosynthesis and modification of the compound.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives, each with distinct biological activities.
科学研究应用
16(S),17(S)-dihydroxy-docosahexaenoic acid has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lipid oxidation and enzymatic transformations.
Biology: The compound is used to investigate the mechanisms of inflammation resolution and tissue repair.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
Industry: The compound is explored for its use in nutraceuticals and functional foods aimed at promoting health and wellness.
作用机制
16(S),17(S)-dihydroxy-docosahexaenoic acid exerts its effects by interacting with specific receptors on cell surfaces, such as G-protein-coupled receptors. These interactions trigger signaling pathways that lead to the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the promotion of phagocytosis of apoptotic cells. The compound also modulates the activity of transcription factors involved in inflammatory responses.
相似化合物的比较
Similar Compounds
17(S)-hydroxy-docosahexaenoic acid: Another derivative of docosahexaenoic acid with anti-inflammatory properties.
Resolvin D1: A related resolvin with distinct receptor interactions and biological effects.
Maresin 1: Another specialized pro-resolving mediator derived from docosahexaenoic acid.
Uniqueness
16(S),17(S)-dihydroxy-docosahexaenoic acid is unique due to its specific stereochemistry and dual hydroxylation pattern, which confer distinct biological activities compared to other similar compounds. Its ability to interact with multiple receptors and modulate various signaling pathways makes it a versatile and potent mediator in the resolution of inflammation.
属性
分子式 |
C22H32O4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
(4Z,7Z,10Z,12E,14E,16S,17S,19Z)-16,17-dihydroxydocosa-4,7,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,10-15,18,20-21,23-24H,2,4,9,16-17,19H2,1H3,(H,25,26)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t20-,21-/m0/s1 |
InChI 键 |
RHERWTKCXOXCNX-JTFGAIIUSA-N |
手性 SMILES |
CC/C=C\C[C@@H]([C@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O |
规范 SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13428438.png)
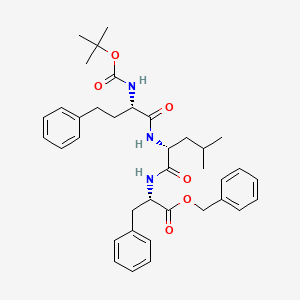
![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)

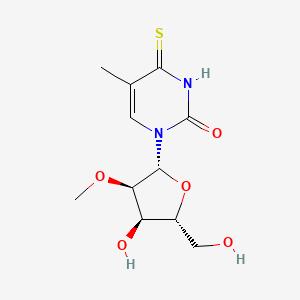
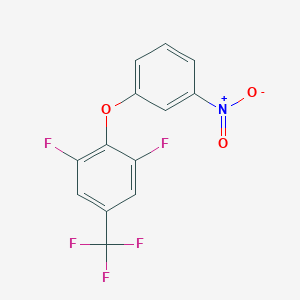
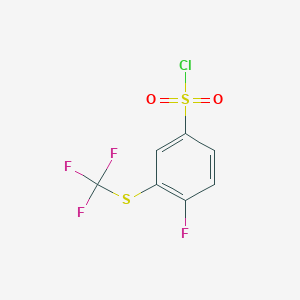
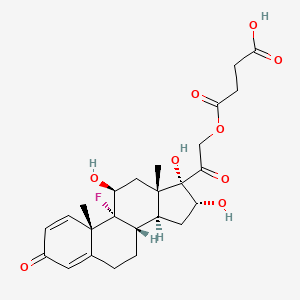
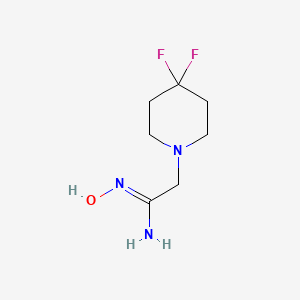
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
